Magnesium ascorbyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium ascorbyl phosphate is a stable, water-soluble derivative of vitamin C. It is widely used in skincare products due to its antioxidant properties, ability to stimulate collagen production, and its role in reducing hyperpigmentation and maintaining skin hydration . Unlike other forms of vitamin C, this compound is less likely to oxidize and degrade when exposed to air, light, and heat, making it a more stable and effective ingredient in various formulations .

Mechanism of Action

Target of Action

Magnesium Ascorbyl Phosphate (MAP) primarily targets calcium/calmodulin-dependent serine/threonine kinase IIα (CaMKIIα) . This kinase plays a crucial role in the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells (SSPCs) .

Mode of Action

MAP directly binds to and activates CaMKIIα . This binding and activation lead to a concomitant activation in the phosphorylation of ERK1/2 (extracellular regulated kinase 1/2) and CREB (cAMP‐response element binding protein), as well as an elevation of C‐FOS expression .

Biochemical Pathways

The activation of CaMKIIα by MAP triggers the CaMKII/ERK1/2/CREB/C‐FOS signaling pathway . This pathway promotes osteogenic differentiation and proliferation of SSPCs, thereby enhancing bone formation .

Pharmacokinetics

It’s also known that MAP supplementation by gavage could alleviate bone loss and accelerate bone defect healing .

Result of Action

The activation of the CaMKII/ERK1/2/CREB/C‐FOS signaling pathway by MAP leads to the promotion of osteoblastogenesis and bone formation . This results in the alleviation of bone loss and acceleration of bone defect healing . Additionally, MAP has been shown to increase collagen synthesis, stabilize collagen fibers, and decrease their destruction .

Action Environment

MAP is a stable derivative of Vitamin C and is known to be effective in various environments . It’s particularly potent as an antioxidant for the skin, protecting against photoaging, UV-induced immunosuppression, or cancer formation . Its stability and hydrophilic nature make it a suitable compound for various applications, including those in challenging environments .

Biochemical Analysis

Biochemical Properties

Magnesium Ascorbyl Phosphate plays a pivotal role in metabolomics and biochemical research . Acting as an antioxidant, it effectively scavenges free radicals, offering protection against oxidative damage . Its anti-inflammatory properties contribute to the reduction of inflammation, and studies have indicated its ability to stimulate collagen production .

Cellular Effects

This compound has been found to promote the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells (SSPCs) in vitro . It also has the potential to alleviate bone loss and accelerate bone defect healing through promoting bone formation .

Molecular Mechanism

The molecular mechanism of this compound involves the activation of calcium/calmodulin‐dependent serine/threonine kinase IIα (CaMKIIα). This enzyme is directly bound and activated by this compound, leading to the upregulation of CaMKII/ERK1/2/CREB/C‐FOS signaling, promoting osteogenic differentiation and proliferation of SSPCs .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to promote the proliferation and osteoblastic differentiation of human skeletal stem and progenitor cells (SSPCs) over time . Moreover, it has been found that this compound supplementation could alleviate bone loss and accelerate bone defect healing through promoting bone formation .

Metabolic Pathways

This compound, like all the different forms of vitamin C, is converted in the body to L-ascorbic acid . L-ascorbic acid or vitamin C is the form that the body is able to utilize .

Transport and Distribution

It is known that this compound is a stable and less irritating form of vitamin C which may help to improve the appearance of hyperpigmentation, minimize the signs of aging, and support collagen production .

Subcellular Localization

It is known that this compound is a stable and less irritating form of vitamin C which may help to improve the appearance of hyperpigmentation, minimize the signs of aging, and support collagen production .

Preparation Methods

Magnesium ascorbyl phosphate can be synthesized through a chemical reaction involving the esterification of ascorbic acid with phosphoric acid, followed by the addition of magnesium salts . The preparation method involves several steps:

- Adding vitamin C, anhydrous calcium chloride, and deionized water into a reaction kettle .

- Adding sodium hydroxide aqueous liquor and sodium trimetaphosphate to obtain vitamin C calcium ascorbyl phosphate .

- Washing the vitamin C ester calcium with water and regulating the pH value with sulfuric acid to obtain vitamin C phosphate .

- Adding the filtrate into a reaction kettle, passing through alkalescent anion exchange resin, eluting with hydrochloric acid, and regulating pH with magnesium oxide to obtain this compound .

- Passing the this compound through an active carbon filter, adding 95% alcohol in the filtrate, and spraying and drying to obtain the finished product .

Filtering the vitamin C phosphate using a roll-type nanofiltration membrane filter: .

Chemical Reactions Analysis

Magnesium ascorbyl phosphate undergoes various chemical reactions, including:

Reduction: It can reduce oxidative stress by donating electrons to neutralize free radicals.

Substitution: The esterification process involves the substitution of hydrogen atoms in ascorbic acid with phosphate groups.

Common reagents and conditions used in these reactions include phosphoric acid, magnesium salts, and various solvents. The major products formed from these reactions are this compound and its derivatives .

Scientific Research Applications

Magnesium ascorbyl phosphate has a wide range of scientific research applications:

Comparison with Similar Compounds

Magnesium ascorbyl phosphate is compared with other vitamin C derivatives such as:

L-ascorbic acid: The most well-researched and effective form of vitamin C but is unstable and difficult to formulate.

Sodium ascorbyl phosphate: More stable than this compound and L-ascorbic acid, and converts into ascorbic acid when applied to the skin.

Ascorbyl-6-palmitate: A fat-soluble derivative that is less popular due to its lack of stability and effectiveness compared to L-ascorbic acid.

This compound is unique due to its stability, water solubility, and effectiveness in brightening the skin and reducing wrinkles .

Properties

CAS No. |

114040-31-2 |

|---|---|

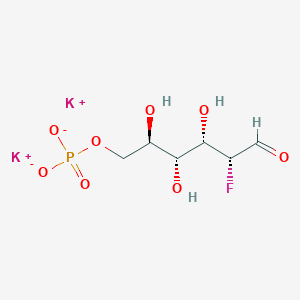

Molecular Formula |

C6H7MgO9P |

Molecular Weight |

278.39 g/mol |

IUPAC Name |

magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] hydrogen phosphate |

InChI |

InChI=1S/C6H9O9P.Mg/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;/h2,4,7-9H,1H2,(H2,11,12,13);/q;+2/p-2/t2-,4+;/m0./s1 |

InChI Key |

ACFGRWJEQJVZTM-LEJBHHMKSA-L |

SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)[O-])[O-])O)O.[Mg+2] |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)OP(=O)(O)[O-])[O-])O)O.[Mg+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)